Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C11H19F2NO3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(16)14-5-10(4,7-15)11(12,13)6-14/h15H,5-7H2,1-4H3 |
InChI Key |
IFYJMCMIDLAOFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1(F)F)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Oxidation and Fluorination Sequence Starting from Hydroxypiperidine Derivatives
One reported approach involves the oxidation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate to the corresponding 4-oxo derivative using Dess-Martin periodinane under inert atmosphere in dichloromethane at room temperature. The reaction proceeds as follows:
- The starting tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is dissolved in dry dichloromethane.
- Dess-Martin periodinane (a mild oxidizing agent) is added at 0°C and stirred at room temperature until completion.
- Work-up involves aqueous sodium bicarbonate and sodium sulfite washes.
- The crude 4-oxo intermediate is isolated as a yellow solid after drying with molecular sieves and concentration under reduced pressure.
Following this, the 4-oxo intermediate undergoes further functionalization, such as reaction with triethyl phosphonoacetate and sodium hydride in dry tetrahydrofuran (THF) at 0°C to room temperature to introduce additional substituents, eventually leading to the formation of the target compound as a mixture of E and Z isomers.
Base-Promoted Nucleophilic Substitution and Subsequent Deprotection
Another synthetic route involves:
- Stirring a racemic mixture of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate in 2-methyltetrahydrofuran (2-Me-THF) under argon at 0°C.
- Addition of potassium tert-butoxide solution to deprotonate the hydroxyl group.
- Subsequent coupling with a fluorinated benzonitrile derivative at 60°C for 1 hour.
- After cooling, the crude product is treated with trifluoroacetic acid (TFA) in dichloromethane at room temperature for 16 hours to remove the Boc protecting group, yielding the target compound as a TFA salt.
- Purification is achieved by reverse-phase chromatography.
Ether Formation via Nucleophilic Aromatic Substitution
In a related method, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is converted to an ether derivative by:
- Deprotonation with sodium hydride in N,N-dimethylformamide (DMF) at 0°C.
- Reaction with 2,3-dichloropyrazine at room temperature overnight.
- Work-up with saturated sodium bicarbonate and extraction with ethyl acetate.
- Purification by silica gel column chromatography to isolate the substituted product.
Summary of Reaction Conditions and Yields
| Step/Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation of hydroxypiperidine derivative | Dess-Martin periodinane, CH2Cl2, 0°C to RT, inert N2 | Not specified | Yellow solid intermediate obtained after drying with molecular sieves |
| Phosphonoacetate addition | NaH, triethyl phosphonoacetate, dry THF, 0°C to RT | Not specified | Mixture of E and Z isomers produced |
| Base-promoted nucleophilic substitution | Potassium tert-butoxide, 2-Me-THF, 0°C, then 60°C | Not specified | Followed by TFA deprotection and reverse-phase chromatography |
| Ether formation via nucleophilic substitution | NaH, DMF, 0°C, then 2,3-dichloropyrazine, RT overnight | 440 mg isolated | Purified by silica gel chromatography |
Additional Notes on Stereochemistry and Purity
While the above methods describe racemic or mixture preparations, optically pure pyrrolidine derivatives can be synthesized using chiral starting materials or chiral resolution techniques. For example, optically pure tert-butyl 3-(benzyloxymethyl)pyrrolidine-1-carboxylate derivatives have been prepared via benzylation of N-Boc-prolinol followed by chromatographic separation of diastereomers, achieving yields up to 98% and high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- The difluoro substitution at C3 enhances electronegativity and metabolic stability, making it valuable in medicinal chemistry.
- The hydroxymethyl group at C4 provides a site for further functionalization (e.g., esterification, oxidation).
- The tert-butyl carbamate protects the amine, improving solubility and stability during synthetic processes .
Comparison with Structural Analogs
Ring Size and Substituent Variations
Analysis :
- Substituent Effects :
- The trifluoromethyl group in CAS 1052713-78-6 enhances lipophilicity and electron-withdrawing properties, which may improve blood-brain barrier penetration .
- Methyl vs. Hydroxymethyl : The hydroxymethyl group in the target compound allows for derivatization (e.g., phosphorylation), whereas methyl groups contribute to steric hindrance .
Fluorination Patterns and Bioactivity
- Target Compound : 3,3-Difluoro substitution balances electronegativity and steric bulk, optimizing metabolic stability .
- Non-Fluorinated Analog: tert-Butyl 4-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (hypothetical) would lack fluorine’s metabolic stabilization, reducing bioavailability.
- Mono-Fluorinated Analog: tert-Butyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (e.g., CAS 1303974-47-1 derivatives) may exhibit reduced resistance to oxidative metabolism compared to difluoro analogs .
Biological Activity
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of approximately 251.27 g/mol. This compound contains a pyrrolidine ring that is substituted with tert-butyl and difluoromethyl groups, along with a hydroxymethyl group at the 4-position, which enhances its reactivity and lipophilicity, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its interactions with enzymes and receptors. Notably, studies have indicated that the presence of fluorine atoms in its structure can significantly influence its biological properties.
The compound has been examined for its potential as an enzyme inhibitor and receptor modulator. The difluoromethyl group is hypothesized to enhance binding affinity to biological targets due to increased lipophilicity and electronic effects. This suggests potential applications in drug development targeting various diseases.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| This compound | C11H19F2NO3 | Pyrrolidine ring with difluoromethyl group | Hydroxymethyl substitution enhances reactivity |
| Tert-butyl 3,3-difluoro-pyrrolidine-1-carboxylate | C10H16F2NO2 | Lacks hydroxymethyl group | Simpler structure; less reactive |
| Tert-butyl 4-hydroxy-pyrrolidine-1-carboxylate | C10H17NO3 | Hydroxymethyl group present but no fluorine atoms | Lacks fluorine; potentially different biological activity |
| Tert-butyl 3-fluoro-pyrrolidine-1-carboxylate | C10H16FNO2 | Contains only one fluorine atom | Less lipophilic due to fewer fluorine substituents |
This table illustrates how the unique combination of functional groups in this compound may enhance its reactivity and biological activity compared to structurally similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition may lead to altered biochemical processes relevant to disease states.
- Receptor Modulation : The compound has been evaluated for its ability to modulate receptor activity, suggesting potential applications in treating conditions such as neurological disorders or metabolic syndromes.
- Toxicological Studies : Safety profiles have been assessed through various in vitro assays, indicating that while the compound exhibits biological activity, further studies are necessary to fully understand its safety and efficacy in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
